Cas no 705280-65-5 (Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate)

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate Chemical and Physical Properties
Names and Identifiers
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- Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
- 1H-Imidazole-4,5-dicarboxylic acid, 2-bromo-, 4,5-dimethyl ester
- 2-bromo-1H-Imidazole-4,5-dicarboxylic acid 4,5-dimethyl ester
- DIETHYL 2-BROMO-1H-IMIDAZOLE-4,5-DICARBOXYLATE
- DTXSID40620584
- FT-0630252
- 1H-Imidazole-4,5-dicarboxylic acid, 2-bromo-, dimethyl ester
- 705280-65-5
- J-520358
- 1h-imidazole-4,5-dicarboxylic acid,2-bromo-,4,5-dimethyl ester
- AKOS015835022
- AC-23306
- 4,5-dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
- AS-37583
- 2-Bromo-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
- CS-0158814
- SCHEMBL2517694
- JMXUWJPKHDKROF-UHFFFAOYSA-N
- EN300-7387605
- MFCD09702026
- dimethyl 2-bromo-imidazole-4,5-dicarboxylate
- Dimethyl2-bromo-1H-imidazole-4,5-dicarboxylate
- SY123059
- C7H7BrN2O4
-
- MDL: MFCD09702026
- Inchi: InChI=1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10)
- InChI Key: JMXUWJPKHDKROF-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C(C(=O)OC)N=C(Br)N1
Computed Properties
- Exact Mass: 261.95900
- Monoisotopic Mass: 261.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.3A^2
- XLogP3: 1.5
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.719
- Boiling Point: 365.884°C at 760 mmHg
- Flash Point: 175.08°C
- Refractive Index: 1.568
- PSA: 81.28000
- LogP: 0.74540
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:2-8 °C
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | 60026-1/G |
DIMETHYL 2-BROMO-1H-IMIDAZOLE-4,5-DICARBOXYLATE |
705280-65-5 | 97% | 1g |
$33 | 2023-09-16 | |
abcr | AB237475-250 mg |
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate; . |
705280-65-5 | 250MG |
€74.60 | 2022-06-11 | ||
eNovation Chemicals LLC | Y1001518-5g |
dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate |
705280-65-5 | 95% | 5g |
$500 | 2024-08-02 | |
Chemenu | CM187415-5g |
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate |
705280-65-5 | 98% | 5g |
$109 | 2024-07-24 | |
TRC | B432540-100mg |
Dimethyl 2-Bromo-1H-imidazole-4,5-dicarboxylate |
705280-65-5 | 100mg |
$ 70.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D522689-5g |
2-BroMo-1H-iMidazole-4,5-dicarboxylic acid diMethyl ester |
705280-65-5 | 97% | 5g |
$900 | 2024-05-24 | |
Enamine | EN300-7387605-0.25g |
4,5-dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate |
705280-65-5 | 95.0% | 0.25g |
$19.0 | 2025-03-11 | |
Enamine | EN300-7387605-0.5g |
4,5-dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate |
705280-65-5 | 95.0% | 0.5g |
$19.0 | 2025-03-11 | |
Enamine | EN300-7387605-1.0g |
4,5-dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate |
705280-65-5 | 95.0% | 1.0g |
$19.0 | 2025-03-11 | |
Alichem | A069003472-5g |
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate |
705280-65-5 | 98% | 5g |
$621.72 | 2023-09-01 |
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate Related Literature
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate (CAS No. 705280-65-5): An Overview of Its Synthesis, Applications, and Recent Research Advances
Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate (CAS No. 705280-65-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated imidazole ring and two ester groups. These properties make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The synthesis of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate typically involves a multi-step process. One common approach is the bromination of 1H-imidazole-4,5-dicarboxylic acid followed by esterification. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The resulting brominated intermediate is then subjected to esterification using methanol and an acid catalyst like sulfuric acid or p-toluenesulfonic acid. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In recent years, Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate has been extensively studied for its potential applications in drug discovery and development. One notable area of research is its use as a building block for the synthesis of imidazole-based drugs. Imidazoles are known for their broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. The presence of the bromine atom in Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate provides additional functionalization opportunities, allowing for the introduction of various substituents to modulate the pharmacological properties of the final product.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate in the development of novel antifungal agents. The researchers synthesized a series of imidazole derivatives by replacing the bromine atom with different functional groups and evaluated their antifungal activity against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. The results showed that several derivatives exhibited potent antifungal activity with low cytotoxicity, making them promising candidates for further preclinical evaluation.
Beyond antifungal applications, Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate has also been explored for its potential as an anticancer agent. A study published in the European Journal of Medicinal Chemistry reported the synthesis and evaluation of imidazole-based compounds derived from Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate. These compounds were tested for their ability to inhibit cancer cell proliferation in vitro. The results indicated that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells.
The versatility of Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate extends beyond medicinal chemistry. It has also found applications in materials science and catalysis. For instance, researchers have utilized this compound as a ligand in the synthesis of metal complexes with catalytic activity. A study published in Inorganic Chemistry demonstrated that imidazole-based ligands derived from Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate formed stable complexes with transition metals such as palladium and platinum. These complexes exhibited high catalytic efficiency in cross-coupling reactions, making them valuable catalysts in organic synthesis.
In conclusion, Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate (CAS No. 705280-65-5) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, materials science, and catalysis. Its unique structural features and synthetic flexibility make it an attractive intermediate for the development of novel bioactive molecules and catalysts. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.
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